molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1319452
CAS No.: 893735-45-0
M. Wt: 201.24 g/mol
InChI Key: XEKQWLSOOILBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the adjacent ring. This compound is part of a broader class of aromatic amines with applications in materials science, pharmaceuticals, and organic electronics.

The fluorine substituent introduces electron-withdrawing effects, while the methyl group provides mild electron-donating character, creating a unique electronic profile. This balance influences molecular conformation, solubility, and reactivity, making it valuable for targeted applications.

Properties

IUPAC Name

2-fluoro-4-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKQWLSOOILBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602377
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-45-0
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine typically involves a Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent like dioxane under reflux conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl quinones.

    Reduction: Conversion to 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine.

    Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Reactants : 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid
2Catalyst : Palladium-based catalyst
3Solvent : Typically performed in toluene or DMF
4Conditions : Reflux under inert atmosphere

Scientific Research Applications

The applications of 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine are diverse:

Chemistry

  • Building Block for Synthesis : Utilized in organic synthesis to create complex molecules.
  • Material Development : Important for developing new materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Biology

  • Ligand in Biochemical Assays : Investigated for its potential to act as a ligand for various biological targets.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Studies have indicated its ability to inhibit specific enzymes involved in cancer progression.

Industry

  • Advanced Materials Production : Employed in creating advanced electronic materials due to its stable chemical structure.

This compound has shown promising biological activities:

Activity TypeDescriptionReference
AnticancerInhibits pathways related to cell proliferation
Anti-inflammatoryModulates pro-inflammatory cytokine production
Enzyme InhibitionTargets specific enzymes involved in metabolic pathways

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Efficacy : Research on human cancer cell lines demonstrated significant cytotoxic effects against various cancer types. The mechanism linked to apoptosis and cell cycle arrest was observed.
  • Inhibition Studies : The compound effectively inhibits enzymes associated with tumor growth, showcasing a potent inhibition profile (IC50 values indicating strong activity).
  • Anti-inflammatory Effects : In vitro assays indicated that it could reduce inflammatory mediators' secretion in macrophages, suggesting potential therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Torsional Barrier (V2, kcal/mol) Melting Point (°C) Molecular Weight Key Applications
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine 3-F, 4'-CH₃ Inferred: ~-4.30† N/A 201.24 (C₁₃H₁₂FN) Organic electronics, intermediates
3-Fluoro-[1,1'-biphenyl]-4-amine 3-F -4.29 N/A 187.21 (C₁₂H₁₀FN) Conformational studies
4'-Methyl-[1,1'-biphenyl]-4-amine 4'-CH₃ -4.27 N/A 183.25 (C₁₃H₁₃N) Synthesis intermediates
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F N/A N/A 205.20 (C₁₂H₉F₂N) Analytical standards
N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine 4'-NO₂, N,N-(CH₃)₂ -4.82 N/A 272.31 (C₁₄H₁₅N₂O₂) High torsional rigidity
[1,1'-biphenyl]-4-amine None -4.39 N/A 169.23 (C₁₂H₁₁N) Base structure for derivatives
3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine 3-F, 4'-OCH₃ N/A N/A 217.24 (C₁₃H₁₂FNO) Research reagents


Inferred: The torsional barrier is estimated based on additive effects of 3-F (-4.29) and 4'-CH₃ (-4.27) substituents.

Key Observations :

  • Torsional Barriers: Electron-withdrawing groups (e.g., -F, -NO₂) increase torsional rigidity (more negative V2) by reducing electron density, while electron-donating groups (e.g., -CH₃, -OCH₃) lower barriers . The target compound’s combined substituents likely result in intermediate torsional stability.
  • Melting Points : Chloro- and bromo-substituted analogs (e.g., 4b in ) exhibit higher melting points (199–200°C) due to stronger intermolecular forces, whereas methyl or methoxy groups reduce melting points .

Case Studies of Analogous Compounds

  • 3',4'-Difluoro-[1,1'-biphenyl]-4-amine : Used in analytical method development and quality control due to its well-defined structural properties .
  • N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine : Serves as a precursor for carbazole-based electroluminescent materials .
  • 3,5-Dibromo-[1,1'-biphenyl]-4-amine : A flame-retardant intermediate, highlighting the role of halogens in industrial applications .

Biological Activity

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is synthesized primarily through the Suzuki-Miyaura coupling reaction , which involves a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The typical starting materials include 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid. This method is favored for its efficiency in producing high yields of the desired compound while maintaining purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been investigated for various therapeutic effects, including:

  • Anticancer Activity : The compound may act as an inhibitor of certain enzymes or receptors involved in cancer progression. Studies have shown that it can modulate pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits pathways related to cell proliferation
Anti-inflammatoryModulates pro-inflammatory cytokine production
Enzyme InhibitionTargets specific enzymes involved in metabolic pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that the compound exhibits significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
  • Inhibition Studies : Research investigating the compound's role as an enzyme inhibitor revealed that it effectively inhibits enzymes associated with tumor growth. The IC50 values indicated a potent inhibition profile, suggesting its potential as a lead compound for drug development .
  • Anti-inflammatory Effects : In vitro assays showed that this compound could reduce the secretion of inflammatory mediators in macrophages, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-4'-methyl[1,1'-biphenyl]-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions involving Boc-protected amino acids and aryl amines. For example, a procedure analogous to uses 4’-fluoro-[1,1’-biphenyl]-4-amine as a precursor in a coupling reaction with Boc-L-Glu-OtBu under peptide-like conditions. Key steps include:

  • Coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to form amide bonds.
  • Purification : Manual flash chromatography (e.g., 15–50% ethyl acetate/hexane gradients) to isolate the product .
  • Yield optimization : Adjusting stoichiometry, temperature, and reaction time to improve yields (e.g., 59–74% yields achieved in similar biphenylamine syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorine and methyl groups) and aromatic coupling patterns .
  • Mass spectrometry (ESI-MS) : High-resolution mass spectrometry to validate molecular weight (e.g., observed m/z 395.2174 in related compounds) .
  • FT-IR : Identification of amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation and respiratory hazards .
  • Storage : Keep in airtight containers away from light and oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How do substituents (fluoro and methyl groups) influence the torsional energy barriers and conformational flexibility of the biphenyl backbone?

Substituents significantly alter torsional barriers. For example:

  • Fluorine : Electron-withdrawing groups like -F increase torsional barriers slightly (e.g., 3-fluoro-1,1'-biphenyl has a V2 value of -4.29 kcal·mol1^{-1} vs. -4.25 kcal·mol1^{-1} for unsubstituted biphenyl) due to steric and electronic effects .
  • Methyl groups : Electron-donating groups like -CH3_3 reduce barriers (e.g., 4-methyl-1,1'-biphenyl: V2 = -4.27 kcal·mol1^{-1}) by enhancing resonance stabilization . Computational modeling (e.g., DFT) is recommended to predict and validate these effects.

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

  • Dynamic effects : Rotameric equilibria in solution (e.g., hindered rotation of biphenyl rings). Use variable-temperature NMR to confirm .
  • Impurity interference : Repeat purification (e.g., gradient flash chromatography) and cross-validate with orthogonal techniques like HPLC-MS .

Q. How can functionalization of the amine group expand the compound’s utility in materials science?

The amine group enables derivatization for advanced applications:

  • Surface modification : Coupling with boronic acids via Suzuki-Miyaura cross-coupling to anchor the compound onto nanocrystalline diamond surfaces for sensor development .
  • Coordination chemistry : Reaction with tellurium or palladium to form organometallic complexes (e.g., 3,3''-tellurobis derivatives) for catalysis or optoelectronic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.